molecular formula C13H10BrIO B1397829 1-Bromo-4-iodo-2-(phenoxymethyl)benzene CAS No. 956006-88-5

1-Bromo-4-iodo-2-(phenoxymethyl)benzene

Cat. No.: B1397829
CAS No.: 956006-88-5
M. Wt: 389.03 g/mol
InChI Key: GCQNURAETVDXDM-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H10BrIO. It is a halogenated aromatic compound, featuring both bromine and iodine atoms attached to a benzene ring, along with a phenoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-iodo-2-(phenoxymethyl)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with a brominating agent to introduce the bromine atom. The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable alkylating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-iodo-2-(phenoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with an alkyne would yield a substituted alkyne product .

Scientific Research Applications

1-Bromo-4-iodo-2-(phenoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2-(phenoxymethyl)benzene in chemical reactions involves the activation of the bromine and iodine atoms, which can participate in various substitution and coupling reactions. The phenoxymethyl group can also influence the reactivity and stability of the compound .

Properties

IUPAC Name

1-bromo-4-iodo-2-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrIO/c14-13-7-6-11(15)8-10(13)9-16-12-4-2-1-3-5-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNURAETVDXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenol (13 g) dissolved in 4 M KOH solution (60 mL) is added to 4-bromo-3-chloromethyl-1-iodo-benzene (41.0 g) dissolved in acetone (50 mL). NaI (0.5 g) is added and the resulting mixture is stirred at 50° C. overnight. Then, water is added and the resulting mixture is extracted with ethyl acetate. The combined extracts are dried and the solvent is evaporated under reduced pressure. The residue is purified by chromatography on silica gel (cyclohexane/ethyl acetate 19:1).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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